molecular formula C₁₂H₁₇NO₃ B1145564 4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster CAS No. 51814-74-5

4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster

Cat. No.: B1145564
CAS No.: 51814-74-5
M. Wt: 223.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster is an organic compound with the molecular formula C₁₂H₁₇NO₃ It is a derivative of p-anisidine and is used in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster can be synthesized through the reaction of p-anisidine with butyric acid derivatives. One common method involves the esterification of p-anisidine with methyl 4-bromobutyrate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of methyl 4-(p-anisidino)butyrate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and reduce the formation of by-products. The final product is usually obtained through distillation and purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(p-anisidino)butyrate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions with biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(p-toluidino)butyrate
  • Methyl 4-(p-aminophenyl)butyrate
  • Methyl 4-(p-nitrophenyl)butyrate

Uniqueness

4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster is unique due to its methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the presence of the methoxy group can influence the compound’s solubility and interaction with other molecules .

Properties

CAS No.

51814-74-5

Molecular Formula

C₁₂H₁₇NO₃

Molecular Weight

223.27

Origin of Product

United States

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